molecular formula C15H18N4O5 B067255 N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 168397-51-1

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No.: B067255
CAS No.: 168397-51-1
M. Wt: 334.33 g/mol
InChI Key: PEVZMZIOLKXJNJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under different conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a compound with significant potential in various scientific applications. This article will explore its chemical properties, synthesis methods, and notable applications in medicinal chemistry and materials science.

Physical Properties

The compound is typically characterized by its solubility in organic solvents and moderate stability under ambient conditions. Its unique functional groups allow for various chemical reactions that can be exploited in synthetic applications.

General Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions. Key steps may include:

  • Formation of the Hexahydropyrano Dioxin Core : This step typically involves cyclization reactions using appropriate precursors.
  • Introduction of the Azido Group : The azido group can be introduced through nucleophilic substitution reactions.
  • Acetylation : The final step often involves acetylation of the amine group to yield the acetamide derivative.

These synthetic pathways are crucial for generating the compound in sufficient purity for research applications.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential as a bioactive molecule. Notable applications include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the azido group may enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects.

Materials Science

In materials science, this compound can be utilized as a precursor for developing functional materials. Its unique chemical structure allows it to serve as:

  • Photoresponsive Materials : The azido group can undergo photochemical transformations upon exposure to UV light, making it suitable for applications in photoresponsive polymers.
  • Crosslinking Agents : Due to its reactive functional groups, it can be used to crosslink polymers or other materials to enhance their mechanical properties.

Anticancer Research

A study published in a peer-reviewed journal investigated the effects of similar hexahydropyrano derivatives on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that further exploration of N-(6-azido...) could yield promising anticancer agents.

Antimicrobial Testing

Research conducted on azido-containing compounds demonstrated their effectiveness against antibiotic-resistant strains of bacteria. These findings highlight the potential for N-(6-azido...) as a lead compound in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor or acceptor in enzymatic reactions, facilitating the formation or modification of glycosidic bonds. This activity is crucial in the synthesis and modification of glycoproteins and glycolipids, which play vital roles in cellular processes and signaling pathways.

Comparison with Similar Compounds

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The unique properties of this compound make it particularly useful in specific research applications, such as the study of glycosylation processes and the development of glycosylated drugs.

Biological Activity

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Molecular Formula: C15H18N4O5
  • Molecular Weight: 334.33 g/mol
  • IUPAC Name: this compound
  • InChI Key: PEVZMZIOLKXJNJ-XSCWWKIZSA-N

This compound contains an azido group which is notable for its bioorthogonal chemistry applications. The hydroxy and phenyl groups contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azido group allows for bioorthogonal reactions which can be utilized in labeling and tracking biomolecules within cellular systems. The hydroxy group may enhance binding affinity to certain molecular targets.

Potential Mechanisms Include:

  • Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to receptors influencing signal transduction pathways.
  • Bioorthogonal Chemistry: The azido group facilitates reactions that do not interfere with native biochemical processes.

Biological Activity and Applications

Research has indicated several promising biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of azido compounds can exhibit antimicrobial properties. The unique structure of N-(6-azido...) may enhance its efficacy against various pathogens.

2. Anti-inflammatory Effects

The hydroxy group in the compound structure suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to modulate inflammatory responses in vitro.

3. Chemical Probes in Biological Research

Due to the presence of the azido group, this compound can serve as a chemical probe for studying cellular processes such as lipid signaling and protein interactions.

Case Studies

Case Study 1: Synthesis and Characterization
A study exploring the synthesis of azido derivatives demonstrated successful incorporation of the azido group into lipid structures for probing biological functions (PMC11547759). This methodology can be adapted for N-(6-azido...) to investigate its functional properties in cellular models.

Case Study 2: Enzyme Interaction Studies
Research on similar hexahydropyrano compounds highlighted their role as enzyme inhibitors (BenchChem). Future studies could focus on the inhibitory effects of N-(6-azido...) on specific enzymes involved in disease pathways.

Data Summary

PropertyValue
Molecular FormulaC15H18N4O5
Molecular Weight334.33 g/mol
IUPAC NameN-(6-azido...acetamide
Bioorthogonal FeatureYes
Potential ActivitiesAntimicrobial, Anti-inflammatory

Properties

IUPAC Name

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVZMZIOLKXJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410251
Record name 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168397-51-1
Record name 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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